2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic organic compound that features a benzofuran ring, a thiazole ring, and a cyano group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Ring: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Thiazole Ring: Thiazole rings are often synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step might involve coupling the benzofuran and thiazole intermediates with a cyano group through a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The fluoro group can be a site for nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(5-chloro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
- 2-cyano-3-(5-methyl-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Uniqueness
- Fluoro Group : The presence of the fluoro group can significantly alter the compound’s biological activity and pharmacokinetic properties compared to its chloro or methyl analogs.
Properties
IUPAC Name |
2-cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8FN3O2S/c16-11-1-2-13-9(5-11)6-12(21-13)7-10(8-17)14(20)19-15-18-3-4-22-15/h1-7H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGNCJBCISXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(O2)C=C(C#N)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.